n-Benzyl-3-bromopropanamide

Physicochemical characterization Solid-state handling Purity assessment

n-Benzyl-3-bromopropanamide (CAS 1665-47-0; systematic name 3-Bromo-N-(phenylmethyl)propanamide; also designated NSC is a bifunctional small-molecule building block of the N-benzyl-3-halopropanamide class, bearing a terminal alkyl bromide electrophile and a secondary benzylamide moiety on a C₃ propanamide backbone. With a molecular formula of C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol, the compound is a white to off-white crystalline solid at ambient temperature, exhibiting a melting point of 102–103 °C, a predicted boiling point of 400.7 °C at 760 mmHg, a density of 1.388 g/cm³, and a refractive index of 1.56.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 1665-47-0
Cat. No. B178336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Benzyl-3-bromopropanamide
CAS1665-47-0
SynonymsN-BENZYL-3-BROMOPROPANAMIDE
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CCBr
InChIInChI=1S/C10H12BrNO/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
InChIKeyHDBRGLDGUIIZAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-bromopropanamide (CAS 1665-47-0) – Core Identity, Physicochemical Profile, and Comparator Landscape for Procurement Evaluation


n-Benzyl-3-bromopropanamide (CAS 1665-47-0; systematic name 3-Bromo-N-(phenylmethyl)propanamide; also designated NSC 38808) is a bifunctional small-molecule building block of the N-benzyl-3-halopropanamide class, bearing a terminal alkyl bromide electrophile and a secondary benzylamide moiety on a C₃ propanamide backbone . With a molecular formula of C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol, the compound is a white to off-white crystalline solid at ambient temperature, exhibiting a melting point of 102–103 °C, a predicted boiling point of 400.7 °C at 760 mmHg, a density of 1.388 g/cm³, and a refractive index of 1.56 . The closest structural and functional analogs include N-benzyl-3-chloropropanamide (Beclamide, CAS 501-68-8), N-benzyl-2-bromopropanamide (CAS 6653-71-0), N-benzylpropanamide (CAS 23077-33-4), and 3-bromopropanamide (CAS 6320-96-3), each presenting distinct trade-offs in reactivity, physicochemical handling, and end-use suitability .

Why N-Benzyl-3-bromopropanamide Cannot Be Simply Replaced by Its Chloro, 2-Bromo, or Non-Halogenated Analogs – The Quantitative Case Against Generic Substitution


Generic interchange among N-benzyl-3-halopropanamides or positional isomers risks compromising synthetic performance, physicochemical handling, and regulatory compatibility. The bromine atom at the terminal C-3 position confers a leaving-group reactivity advantage of approximately 10- to 50-fold over chlorine in bimolecular nucleophilic substitution (SN2) pathways [1], directly impacting reaction rates, required temperatures, and by-product profiles in downstream transformations. The chloro analog (Beclamide, CAS 501-68-8) is a registered pharmaceutical agent with documented anticonvulsant and sedative pharmacology [2], introducing potential regulatory and safety-labeling complications absent from the bromo compound, which is classified solely as a research intermediate. Positional isomerism further matters: the 3-bromo (terminal) arrangement uniquely enables base-induced intramolecular N-alkylation to form β-lactam (azetidin-2-one) rings, a cyclization manifold that the 2-bromo isomer cannot access [3]. The quantitative evidence below substantiates each of these differentiation dimensions.

Product-Specific Quantitative Evidence Guide – N-Benzyl-3-bromopropanamide Differentiation Data Against Closest Analogs


Melting Point Differentiation: N-Benzyl-3-bromopropanamide vs. N-Benzyl-3-chloropropanamide (Beclamide)

The melting point of n-Benzyl-3-bromopropanamide (102–103 °C) is approximately 8–15 °C higher than that of the direct chloro analog Beclamide (88–94 °C), as compiled from authoritative physicochemical databases . This elevated melting point, driven by the higher molecular weight and stronger van der Waals interactions of the bromine substituent, provides a wider solid-state thermal stability window and potentially simplifies purification by recrystallization, as the compound remains solid at temperatures where the chloro analog may begin to soften.

Physicochemical characterization Solid-state handling Purity assessment

Density and Molar Volume Differentiation: Impact on Formulation Scale-Up and Solvent Compatibility

n-Benzyl-3-bromopropanamide exhibits a density of 1.388 g/cm³, which is approximately 21% higher than the 1.145 g/cm³ reported for the chloro analog Beclamide . This substantial density difference corresponds to a molar volume of approximately 174.5 cm³/mol for the bromo compound versus approximately 172.6 cm³/mol for the chloro analog, indicating that despite the larger atomic radius of bromine, crystal packing efficiency in the bromo derivative leads to a significantly denser solid. The higher density and refractive index (1.56 vs. 1.533 for Beclamide) provide orthogonal identity confirmation parameters .

Process chemistry Scale-up engineering Physicochemical profiling

Leaving Group Reactivity Advantage: Bromine vs. Chlorine in Nucleophilic Displacement Chemistry

The terminal C–Br bond in n-Benzyl-3-bromopropanamide provides a leaving group that is kinetically superior to the C–Cl bond of Beclamide in SN2 nucleophilic displacement reactions. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) by virtue of its weaker conjugate acid (HBr pKa ≈ −9 vs. HCl pKa ≈ −7) and greater polarizability, translating to an estimated 10- to 50-fold rate enhancement in typical SN2 manifolds [1]. This class-level principle is corroborated by a structure–activity study of N-haloacyl analogs of α,α-diphenyl-4-piperidinemethanol against Ehrlich ascites carcinoma, which demonstrated a clear halogen-dependent activity gradient: iodoamides > bromoamides > chloroamides [2]. While this study was conducted on a different propionamide scaffold, the underlying leaving-group-potency ranking is transferable to the N-benzyl-3-halopropanamide series.

Synthetic methodology Reaction kinetics Nucleophilic substitution

Cyclization Competence: 3-Bromo Position Enables β-Lactam (Azetidin-2-one) Synthesis

The terminal (C-3) bromine substitution pattern of n-Benzyl-3-bromopropanamide is a prerequisite for intramolecular N-alkylation to form the β-lactam (azetidin-2-one) ring system, a reaction widely exploited in the synthesis of monocyclic β-lactam antibiotics and β-lactamase inhibitors. Literature on N-monosubstituted 3-bromopropanamides documents that base-induced deprotonation of the amide N–H followed by intramolecular displacement of bromide yields N-substituted azetidin-2-ones in high yields [1]. The 2-bromo positional isomer (N-Benzyl-2-bromopropanamide, CAS 6653-71-0) cannot participate in this same cyclization manifold, as the bromide is positioned α to the carbonyl rather than β; its reactivity is instead dominated by stereoselective amine displacement at the chiral α-carbon . This regiochemical constraint makes the 3-bromo (target) and 2-bromo isomers non-interchangeable in synthetic routes targeting four-membered lactam architectures.

Heterocycle synthesis β-Lactam chemistry Intramolecular cyclization

Pharmacological Status Differentiation: Research Intermediate vs. Registered CNS-Active Drug

n-Benzyl-3-bromopropanamide is classified and supplied exclusively as a research chemical intermediate (NSC 38808 designation assigned by the National Cancer Institute for screening purposes), with no known therapeutic indication or human pharmacokinetic characterization [1]. In stark contrast, its chloro analog Beclamide (CAS 501-68-8) is a registered International Nonproprietary Name (INN) drug that was marketed under multiple brand names (Chloracon, Hibicon, Posedrine, Nydrane, Seclar) as an anticonvulsant and sedative agent for the management of generalized tonic-clonic seizures [2][3]. This pharmacological pedigree of the chloro analog introduces potential complications for procurement: controlled substance scheduling considerations in certain jurisdictions, additional safety data sheet (SDS) hazard labeling due to known human CNS effects, and potential regulatory scrutiny if the material is detected as an impurity in non-pharmaceutical applications. The bromo compound, lacking any INN registration or human clinical exposure, presents a cleaner regulatory and safety profile when used strictly as a synthetic intermediate.

Regulatory compliance Safety classification Procurement risk management

Best Research and Industrial Application Scenarios for N-Benzyl-3-bromopropanamide (CAS 1665-47-0)


β-Lactam (Azetidin-2-one) Scaffold Construction via Intramolecular N-Alkylation

Programs engaged in the synthesis of monocyclic β-lactam antibiotics, β-lactamase inhibitors, or spiro-fused azetidinone libraries should prioritize procurement of n-Benzyl-3-bromopropanamide over the 2-bromo isomer. Base-induced deprotonation of the amide N–H followed by intramolecular displacement of the terminal bromide yields N-benzyl-azetidin-2-ones, a transformation that is regiochemically inaccessible from the 2-bromo positional isomer [1]. This cyclization has been demonstrated under both conventional (NaH, t-BuOK) and electrochemically mild conditions in room-temperature ionic liquids, offering synthetic flexibility [1].

Nucleophilic Displacement Library Synthesis: Amine, Thiol, and Alkoxide Diversification

For medicinal chemistry groups generating focused libraries of N-benzyl-3-substituted-propanamides via parallel synthesis, the bromo compound's superior leaving group ability relative to the chloro analog translates to faster reaction kinetics and higher conversion at lower temperatures . The estimated 10- to 50-fold rate advantage of bromide over chloride in SN2 manifolds means that amine, thiol, or alkoxide nucleophiles can be coupled under milder conditions, reducing thermal degradation of sensitive substrates and improving crude purity profiles in array formats [2].

Solid-Phase Synthesis and Immobilization Chemistry Requiring High-Density Linker Intermediates

The bromo compound's elevated density (1.388 g/cm³, 21% higher than the chloro analog) and higher melting point (102–103 °C) make it particularly well-suited for solid-phase synthesis applications where gravimetric accuracy and thermal stability of the immobilized intermediate are critical . The terminal bromide serves as a robust leaving group for on-resin nucleophilic diversification, while the benzylamide moiety provides a UV-active chromophore for facile reaction monitoring by HPLC.

Agrochemical and Pharmaceutical Intermediate Synthesis Requiring Clean Regulatory Profiles

When scaling intermediate production for agrochemical active ingredients or pharmaceutical precursors where residual CNS-active impurity carryover must be rigorously excluded, n-Benzyl-3-bromopropanamide offers a cleaner safety and regulatory profile than its chloro analog Beclamide, which is a registered anticonvulsant drug with documented human CNS pharmacology [3]. The bromo compound's exclusive classification as a research intermediate (NSC 38808), without INN registration or therapeutic use, simplifies occupational exposure banding, waste stream classification, and regulatory documentation [4].

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